molecular formula C14H23NO2 B13406240 Tapentadol N-Oxide CAS No. 1346601-17-9

Tapentadol N-Oxide

Cat. No.: B13406240
CAS No.: 1346601-17-9
M. Wt: 237.34 g/mol
InChI Key: QJMYEQICSAOVMO-SMDDNHRTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tapentadol N-Oxide is a derivative of tapentadol, a centrally-acting synthetic analgesic. Tapentadol itself is known for its dual mechanism of action as a mu-opioid receptor agonist and a norepinephrine reuptake inhibitor. This compound retains some of these properties while exhibiting unique characteristics due to the presence of the N-oxide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tapentadol N-Oxide typically involves the oxidation of tapentadol. One common method is the use of hydrogen peroxide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the N-oxide without over-oxidation.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to maximize yield and purity. Advanced purification techniques, including crystallization and chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Tapentadol N-Oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: The N-oxide group can be reduced back to the parent amine under suitable conditions.

    Substitution: The aromatic ring and the N-oxide group can participate in substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation, zinc dust in acetic acid.

    Substitution: Halogenating agents, nitrating agents.

Major Products:

    Oxidation: Higher oxidized derivatives.

    Reduction: Tapentadol.

    Substitution: Halogenated or nitrated tapentadol derivatives.

Scientific Research Applications

Tapentadol N-Oxide has found applications in various fields of scientific research:

    Chemistry: Used as a model compound to study the behavior of N-oxide functional groups.

    Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Explored for its analgesic properties and potential use as a pain management drug.

    Industry: Utilized in the development of new pharmaceuticals and as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of Tapentadol N-Oxide involves its interaction with mu-opioid receptors and the inhibition of norepinephrine reuptake. The N-oxide group may influence the binding affinity and selectivity of the compound, potentially altering its pharmacological profile. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

    Tapentadol: The parent compound with similar analgesic properties.

    Tramadol: Another centrally-acting analgesic with dual mechanisms of action.

    Oxycodone: A potent opioid analgesic with a different mechanism of action.

Uniqueness: Tapentadol N-Oxide is unique due to the presence of the N-oxide functional group, which imparts distinct chemical and pharmacological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

1346601-17-9

Molecular Formula

C14H23NO2

Molecular Weight

237.34 g/mol

IUPAC Name

(2R,3R)-3-(3-hydroxyphenyl)-N,N,2-trimethylpentan-1-amine oxide

InChI

InChI=1S/C14H23NO2/c1-5-14(11(2)10-15(3,4)17)12-7-6-8-13(16)9-12/h6-9,11,14,16H,5,10H2,1-4H3/t11-,14+/m0/s1

InChI Key

QJMYEQICSAOVMO-SMDDNHRTSA-N

Isomeric SMILES

CC[C@@H](C1=CC(=CC=C1)O)[C@@H](C)C[N+](C)(C)[O-]

Canonical SMILES

CCC(C1=CC(=CC=C1)O)C(C)C[N+](C)(C)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.